16-Heptadecenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

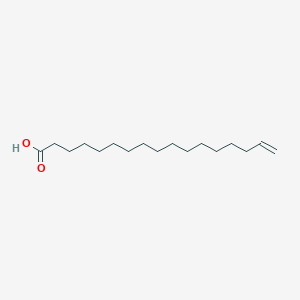

16-heptadecenoic acid is a long-chain fatty acid.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiprotozoal Activity

One of the most significant applications of 16-heptadecenoic acid is its potential antimicrobial properties. Research has demonstrated that derivatives of this fatty acid exhibit antileishmanial activity against Leishmania donovani, a parasite responsible for leishmaniasis. The compound was synthesized and tested for its ability to inhibit the DNA topoisomerase IB enzyme in Leishmania, revealing an IC50 value of 62.3 µM, indicating its potency in combating this disease .

Table 1: Antileishmanial Activity of this compound Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| (Z)-16-methyl-11-heptadecenoic acid | 165.5 ± 23.4 | Leishmania donovani |

| (Z)-16-methyl-11-heptadecenoic acid | 62.3 ± 0.7 | DNA topoisomerase IB |

Metabolic Tracer in Cardiovascular Studies

This compound has been utilized as a metabolic tracer in studies of fatty acid oxidation defects, particularly concerning heart function. Labeled with carbon-11, it serves as a tracer for positron emission tomography (PET) imaging to evaluate myocardial kinetics and identify defects in fatty acid metabolism. Studies have shown that its uptake and efflux patterns are comparable to those of palmitate, making it a valuable tool for cardiac research .

Table 2: Comparison of Fatty Acid Uptake in Cardiac Studies

| Fatty Acid | Uptake Method | Observations |

|---|---|---|

| 17-11C-Heptadecanoic Acid | PET Imaging | Similar washout to palmitate |

| 1-11C-Palmitate | PET Imaging | Standard for comparison |

Cosmetic Applications

In the cosmetic industry, fatty acids like this compound are incorporated into formulations due to their emollient properties and ability to enhance skin feel. They contribute to the stability and texture of creams and lotions, offering moisturizing benefits while ensuring product safety and efficacy . The formulation principles often involve optimizing the interaction between various ingredients to achieve desired sensory attributes.

Table 3: Cosmetic Formulation Properties

| Property | Effect of this compound |

|---|---|

| Emollience | Enhances skin hydration |

| Stability | Improves formulation shelf-life |

| Texture | Contributes to smooth application |

Nutritional Research

Emerging studies suggest that odd-chain fatty acids like heptadecenoic acid may play roles in human health, particularly regarding inflammation and metabolic disorders. Research indicates that odd-chain fatty acids can influence metabolic pathways and may have protective effects against chronic diseases . This opens avenues for further exploration into their dietary significance.

Table 4: Health Benefits Associated with Odd-Chain Fatty Acids

| Fatty Acid | Health Benefit |

|---|---|

| Heptadecenoic Acid | Potential anti-inflammatory effects |

| Pentadecanoic Acid | Attenuates dyslipidemia |

Case Studies and Future Directions

The synthesis and evaluation of this compound derivatives highlight its potential across various fields. For instance, ongoing research is focused on enhancing the yield and efficiency of synthetic pathways for these compounds to facilitate larger-scale studies on their biological activities.

Future studies may explore:

- The full spectrum of biological activities associated with heptadecenoic acid.

- Its potential role in dietary supplements aimed at improving metabolic health.

- Further development in cosmetic formulations that leverage its beneficial properties.

Propiedades

Número CAS |

28453-34-1 |

|---|---|

Fórmula molecular |

C17H32O2 |

Peso molecular |

268.4 g/mol |

Nombre IUPAC |

heptadec-16-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2H,1,3-16H2,(H,18,19) |

Clave InChI |

KMWWFKLFHOTNEH-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCCCCCCC(=O)O |

SMILES canónico |

C=CCCCCCCCCCCCCCCC(=O)O |

Sinónimos |

methylene hexadecanoic acid methylenehexadecanoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.